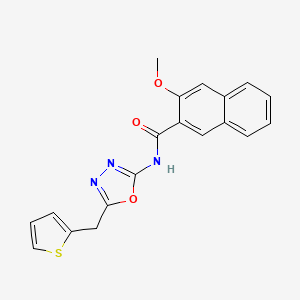

3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

Propriétés

IUPAC Name |

3-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-16-10-13-6-3-2-5-12(13)9-15(16)18(23)20-19-22-21-17(25-19)11-14-7-4-8-26-14/h2-10H,11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPHBGLKDYNOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process may include:

Naphthamide Synthesis: : The naphthamide core can be synthesized by reacting 2-naphthoyl chloride with an appropriate amine under basic conditions.

Introduction of Methoxy Group: : The methoxy group can be introduced via O-alkylation using methanol in the presence of a strong base.

Formation of Oxadiazole Ring: : The oxadiazole ring can be formed by cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

Attachment of Thiophenylmethyl Group: : The thiophenylmethyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, ensuring efficient reaction conditions, and optimizing yields. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: : Amines, alcohols, strong bases

Major Products Formed

Oxidation: : Carboxylic acids, ketones

Reduction: : Alcohols, amines

Substitution: : Amides, esters

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism by which 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on the substituents attached to the heterocycle. Below is a comparative analysis of key analogues:

Table 1: Comparison of Substituents and Physicochemical Properties

*Estimated based on molecular formula (C₁₉H₁₆N₃O₃S).

†Inferred from analogues with thiophene/oxadiazole motifs .

‡Predicted based on substituent-driven bioactivity trends.

Physicochemical and Structural Insights

- Thiophene vs.

- Naphthamide vs.

Activité Biologique

3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent studies and findings.

Chemical Structure

The compound can be described by the following structural formula:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound's structure features a 1,3,4-oxadiazole ring, which has been associated with significant antibacterial activity.

Key Findings:

- Bactericidal Effect: The compound exhibits strong activity against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its effectiveness is attributed to the presence of the oxadiazole moiety which disrupts bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of 3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

Case Study:

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly inhibited cell proliferation in various cancer types including breast and lung cancer cells.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 18 |

The mechanism of action appears to involve the modulation of apoptosis-related pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Cytotoxicity Studies

Cytotoxicity tests were performed using normal cell lines to assess the safety profile of the compound.

Results:

The compound exhibited low cytotoxicity against normal human fibroblast cells (L929), with an IC50 greater than 100 µM, indicating a favorable safety margin for therapeutic applications .

The biological activity of 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is likely mediated through several mechanisms:

- Disruption of Membrane Integrity: The oxadiazole ring may interact with bacterial membranes.

- Induction of Apoptosis: In cancer cells, it may activate caspases and other apoptotic pathways.

- Inhibition of Enzymatic Activity: The thiophene moiety could inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

Q & A

Q. Optimization factors :

- Temperature : Controlled reflux (80–120°C) to prevent side reactions .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Monitoring : TLC with hexane:ethyl acetate (9:1) or similar systems tracks progress .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), thiophene protons (δ 6.5–7.5 ppm), and oxadiazole carbons (δ 155–165 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations .

- HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can structural discrepancies between X-ray crystallography and NMR data be resolved?

Answer:

Discrepancies often arise from:

Q. Resolution strategies :

- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons to infer rigid regions .

- Complementary crystallography : Co-crystallization with heavy atoms (e.g., Br derivatives) improves diffraction quality .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Answer:

Key SAR findings from analogous compounds :

- Thiophene substitution : Electron-rich thiophene (e.g., 2-methyl) enhances π-π stacking with hydrophobic enzyme pockets.

- Methoxy positioning : Para-methoxy on naphthamide improves solubility without sacrificing target binding.

- Oxadiazole rigidity : Substituting oxadiazole with thiadiazole reduces metabolic stability .

Q. Experimental validation :

- Docking studies : AutoDock Vina predicts binding modes to targets like COX-2 or kinases .

- In vitro assays : Dose-response curves (IC₅₀) validate potency against cancer cell lines (e.g., MCF-7) .

Advanced: How should researchers address inconsistent bioactivity data across assay platforms?

Answer:

Inconsistencies may stem from:

- Compound stability : Degradation in DMSO stock solutions; verify via HPLC before assays .

- Assay conditions : Varying pH or serum proteins (e.g., BSA) alter bioavailability .

Q. Mitigation strategies :

- Orthogonal assays : Confirm activity using SPR (binding affinity) and cell viability (MTT) .

- Metabolite profiling : LC-MS identifies degradation products interfering with assays .

Advanced: What purification challenges arise in multi-step synthesis, and how are they addressed?

Answer:

Common issues :

- Intermediate polarity : Oxadiazole intermediates may co-elute with byproducts during column chromatography .

- Metal contaminants : Residual catalysts (e.g., Pd from coupling reactions) require chelation with EDTA .

Q. Solutions :

- Gradient elution : Optimize solvent ratios (e.g., hexane:ethyl acetate from 9:1 to 1:1) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

Answer:

- Oxadiazole ring : Susceptible to nucleophilic attack at C-2; reacts with Grignard reagents to form substituted derivatives .

- Amide bond : Hydrolyzes under acidic/basic conditions; stabilizers like TFA improve stability .

- Thiophene methyl : Bromination at the 5-position enables cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How can computational modeling predict the compound’s mechanism of action?

Answer:

- Molecular dynamics (MD) : Simulates binding to targets (e.g., EGFR kinase) over 100 ns trajectories to identify stable conformations .

- ADMET prediction : SwissADME forecasts bioavailability, BBB penetration, and CYP450 interactions .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters at the methoxy group, cleaved in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Advanced: How is the compound’s stability under varying pH and temperature conditions quantified?

Answer:

- Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and monitor via HPLC .

- Arrhenius analysis : Accelerated stability testing at 40–60°C predicts shelf-life .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.